molecular formula C15H13NO3S B7588819 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid

2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid

Cat. No. B7588819
M. Wt: 287.3 g/mol
InChI Key: NZNXKYZKDBUDCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid, also known as TDCQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of isoquinoline carboxylic acids and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has been found to exhibit various scientific research applications. It has been studied for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has also been studied for its potential as an antibacterial agent, as it has been found to exhibit antibacterial activity against various bacterial strains.

Mechanism of Action

The mechanism of action of 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is not fully understood, but it has been suggested that it may act by inhibiting various enzymes and proteins involved in cellular processes. 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anticancer activity. Additionally, 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has been found to inhibit the production of reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which may contribute to its anticancer activity. Additionally, 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has been found to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential as a treatment for various inflammatory diseases. 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has also been found to exhibit antibacterial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One advantage of 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is that it has been extensively studied and optimized for high yields and purity, making it readily available for lab experiments. Additionally, 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has been found to exhibit various scientific research applications, making it a versatile compound for lab experiments. However, one limitation of 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is that its mechanism of action is not fully understood, which may limit its potential applications in scientific research.

Future Directions

There are several future directions for the study of 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid. One direction is to further investigate its mechanism of action, which may provide insights into its potential applications in scientific research. Additionally, further studies are needed to determine the efficacy and safety of 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid in vivo, which may contribute to its potential as a therapeutic agent. Finally, 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid may be further studied for its potential as an antibacterial agent, as bacterial resistance to antibiotics continues to be a major health concern.

Synthesis Methods

The synthesis of 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid involves the reaction of 3-thiophenecarboxaldehyde with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in the presence of a catalyst such as acetic anhydride. The reaction proceeds through a condensation reaction, resulting in the formation of 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid. This synthesis method has been extensively studied and optimized for high yields and purity.

properties

IUPAC Name

2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c17-14(11-6-8-20-9-11)16-7-5-10-3-1-2-4-12(10)13(16)15(18)19/h1-4,6,8-9,13H,5,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNXKYZKDBUDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CC=C21)C(=O)O)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid

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